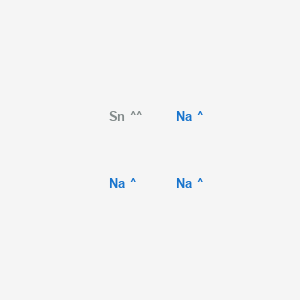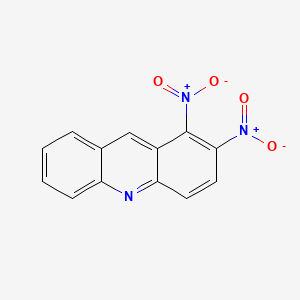
1,2-Dinitroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dinitroacridine is a chemical compound belonging to the acridine family, characterized by its unique structure and significant applications in various scientific fields. Acridine derivatives, including this compound, are known for their broad range of biological activities and industrial applications .
準備方法
The synthesis of 1,2-Dinitroacridine typically involves nitration reactions. One common method includes the nitration of acridine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale, ensuring the purity and yield of the compound.
化学反応の分析
1,2-Dinitroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, and hydrogen gas. The major products formed depend on the type of reaction and the conditions applied.
科学的研究の応用
1,2-Dinitroacridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1,2-Dinitroacridine involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase . This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer research.
類似化合物との比較
1,2-Dinitroacridine can be compared with other acridine derivatives such as:
Acriflavine: Known for its antiseptic properties.
Proflavine: Used as an antibacterial agent.
Quinacrine: An antimalarial drug.
Amsacrine: An anticancer agent.
What sets this compound apart is its specific nitro groups at the 1 and 2 positions, which confer unique chemical reactivity and potential biological activity.
特性
CAS番号 |
50764-83-5 |
|---|---|
分子式 |
C13H7N3O4 |
分子量 |
269.21 g/mol |
IUPAC名 |
1,2-dinitroacridine |
InChI |
InChI=1S/C13H7N3O4/c17-15(18)12-6-5-11-9(13(12)16(19)20)7-8-3-1-2-4-10(8)14-11/h1-7H |
InChIキー |
QIUGUNHEXAZYIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC(=C3[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
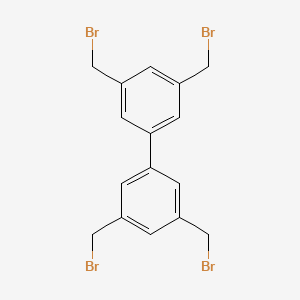
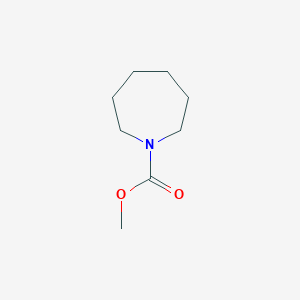
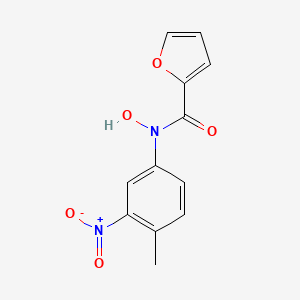
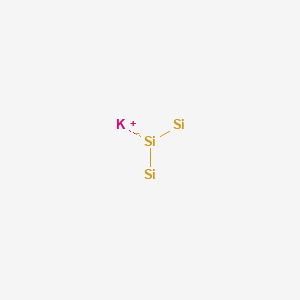
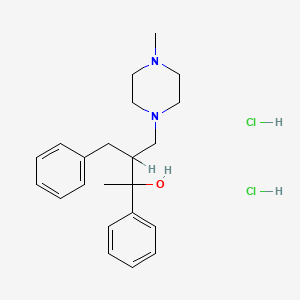
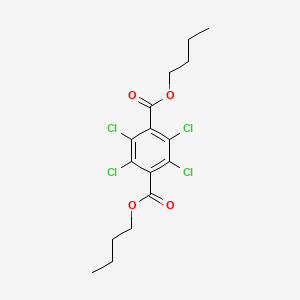
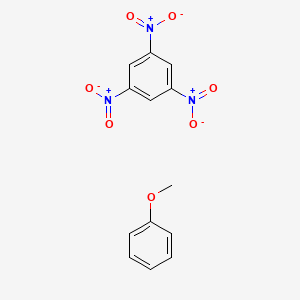
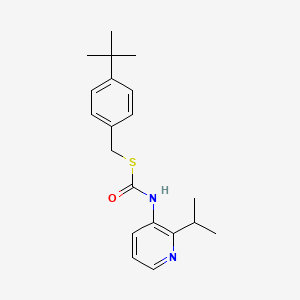
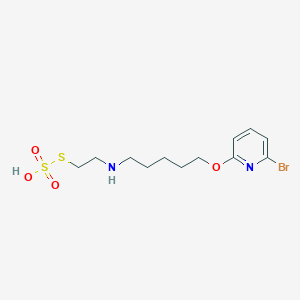
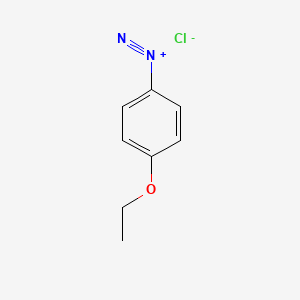
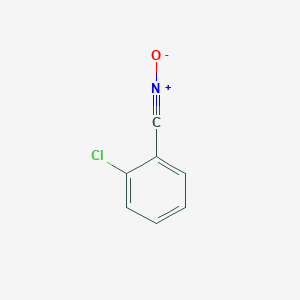
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
